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Introduction

The combination of galunisertib, a small molecule inhibitor of the transforming growth factor-
beta (TGF-[3) receptor | (TGFBRI), and nivolumab, a monoclonal antibody targeting the
programmed cell death-1 (PD-1) receptor, represents a promising immunotherapeutic strategy
in oncology. Preclinical evidence suggests that this combination therapy can synergistically
enhance anti-tumor immunity by targeting two distinct immunosuppressive pathways within the
tumor microenvironment. Galunisertib mitigates the immunosuppressive effects of TGF-{3,
including the inhibition of T-cell proliferation and function, while nivolumab blocks the PD-1/PD-
L1 immune checkpoint, unleashing the cytotoxic potential of T-cells against cancer cells. These
application notes provide a summary of key preclinical findings and detailed protocols for
investigating the combination of galunisertib and a PD-1/PD-L1 inhibitor.

Mechanism of Action

Galunisertib is an oral small molecule inhibitor of the TGF-3 receptor | kinase, which
specifically downregulates the phosphorylation of SMAD2, thereby abrogating the activation of
the canonical TGF- signaling pathway.[1][2] TGF- signaling plays a multifaceted role in tumor
biology, promoting proliferation, invasion, metastasis, and escape from immune surveillance.[1]
[3] Nivolumab is a human programmed death receptor-1 (PD-1) blocking antibody that binds to
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the PD-1 receptor on activated T-cells, preventing its interaction with PD-L1 and PD-L2 ligands
on tumor cells.[4] This blockade disrupts a key immune checkpoint that tumor cells exploit to
evade immune destruction.[4] The combination of galunisertib and nivolumab is hypothesized
to create a more favorable tumor microenvironment for anti-tumor T-cell activity by both
removing TGF-B-mediated immunosuppression and releasing the PD-1/PD-L1 brake on T-cell
function.[1][4]

Data Presentation
In Vitro Efficacy: Reversal of T-Cell Suppression

The following table summarizes the in vitro effect of galunisertib on reversing TGF-31
mediated suppression of human CD8+ T-cell proliferation.

. % CD8+ T-Cell
Treatment Group Concentration . .
Proliferation (Mean + SEM)

Unstimulated - <5%
Stimulated (Beads only) - 85+ 5%
Stimulated + TGF-1 10 ng/mL 20 £ 3%
Stimulated + TGF-B1 +

o 1uM 55+ 6%
Galunisertib
Stimulated + TGF-B1 +

10 uM 80 + 4%

Galunisertib

Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]

In Vivo Efficacy: Tumor Growth Inhibition in Syngeneic
Mouse Models

The tables below present the anti-tumor efficacy of galunisertib in combination with a PD-L1
inhibitor in different preclinical mouse models.

CT26 Colon Carcinoma Model
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Mean Tumor

Complete
Treatment Group Dose Volume (mm?) on .
Regressions (CR)
Day 21
Vehicle - 2500 = 300 0/14
Galunisertib 75 mg/kg BID 1200 £ 250 3/14
anti-PD-L1 500 p g/dose q7dx3 1000 + 200 5/15

Galunisertib + anti-
PD-L1

As above 200 £ 50 9/14

Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]

4T1-LP Breast Cancer Model

% Tumor Growth Complete
Treatment Group Dose L .
Inhibition Regressions (CR)
Vehicle - 0% 0/10
Galunisertib 37.5 mg/kg BID ~50% 1/10
Galunisertib 75 mg/kg BID ~75% 3/10
Galunisertib 150 mg/kg BID ~95% 5/10

Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]

Experimental Protocols
In Vitro Human CD8+ T-Cell Proliferation Assay

Objective: To assess the ability of galunisertib to reverse TGF-B1-mediated suppression of
human CD8+ T-cell proliferation.

Materials:

e Human Peripheral Blood Mononuclear Cells (PBMCs)
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e CD8+ T-Cell Isolation Kit

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-
Streptomycin, and 2-mercaptoethanol

o Carboxyfluorescein succinimidyl ester (CFSE)

e Human T-cell activation/expansion beads (e.g., anti-CD3/anti-CD28 beads)
e Recombinant Human TGF-31

o Galunisertib

e DMSO (vehicle control)

e 96-well round-bottom plates

e Flow cytometer

Protocol:

 |solate CD8+ T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) or
other suitable method.

o Label the isolated CD8+ T-cells with CFSE according to the manufacturer's instructions.
e Resuspend the CFSE-labeled CD8+ T-cells in complete RPMI medium.
o Plate 5 x 104 cells per well in a 96-well round-bottom plate.

 Prepare treatment groups:

o

Unstimulated control (cells only)

[¢]

Stimulated control (cells + activation beads)

[e]

TGF-B1 suppression control (cells + activation beads + 10 ng/mL TGF-[31)
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o Galunisertib treatment groups (cells + activation beads + 10 ng/mL TGF-31 + varying
concentrations of galunisertib, e.g., 0.1, 1, 10 uM)

o Vehicle control (cells + activation beads + 10 ng/mL TGF-1 + DMSO)

o Add human T-cell activation/expansion beads to the appropriate wells.
e Add TGF-f31, galunisertib, or DMSO to the respective wells.
 Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

 After incubation, harvest the cells and analyze CFSE dilution by flow cytometry to determine
the percentage of proliferating CD8+ T-cells.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of galunisertib in combination with a PD-1/PD-
L1 inhibitor in a syngeneic mouse model.

Materials:

BALB/c or C57BL/6 mice (depending on the tumor cell line)

e CT26 (colon carcinoma) or 4T1-LP (breast cancer) tumor cells

o Phosphate-Buffered Saline (PBS) or appropriate cell culture medium for injection

o Galunisertib

o Vehicle for galunisertib (e.g., 1% hydroxyethyl cellulose in 25 mM phosphate buffer, pH 2)
e Anti-mouse PD-L1 antibody (or Nivolumab surrogate)

* |sotype control antibody

o Calipers for tumor measurement

o Syringes and needles for tumor implantation and treatment administration
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Protocol:
¢ Culture the chosen tumor cell line (e.g., CT26 or 4T1-LP) under standard conditions.

o Harvest and resuspend the tumor cells in sterile PBS or culture medium at the desired
concentration (e.g., 1 x 1076 CT26 cells or 5 x 1075 4T1-LP cells per 100 pL).

e Subcutaneously inject the tumor cells into the flank of the mice.

e Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm3),
randomize the mice into treatment groups (n=8-15 mice per group).

 Prepare treatment groups:

Vehicle control

[e]

o

Galunisertib monotherapy (e.g., 75 mg/kg, administered orally twice daily)

[¢]

Anti-PD-L1 monotherapy (e.g., 500 p g/dose , administered intraperitoneally every 7 days
for 3 doses)

[¢]

Galunisertib + anti-PD-L1 combination therapy

[¢]

Isotype control antibody group

» Administer the treatments according to the specified schedule for a defined period (e.g., 21-
28 days).

e Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using
the formula: (Length x Width?) / 2.

» Monitor the body weight and overall health of the mice throughout the experiment.

« At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
flow cytometry for immune cell infiltration, gene expression analysis).

e Analyze the tumor growth data to determine the efficacy of the combination therapy
compared to monotherapies and the control group.
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Mandatory Visualizations
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Caption: Combined inhibition of TGF-f3 and PD-1/PD-L1 signaling pathways.

In Vitro T-Cell Proliferation Assay Workflow
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Caption: Workflow for the in vitro T-cell proliferation assay.
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Caption: Workflow for the in vivo syngeneic mouse tumor model experiment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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